molecular formula C4H5F3O B3041301 E-1-Methoxy-3,3,3-trifluoropropene CAS No. 26885-71-2

E-1-Methoxy-3,3,3-trifluoropropene

Cat. No.: B3041301
CAS No.: 26885-71-2
M. Wt: 126.08 g/mol
InChI Key: BGHDVJGMEWAMPO-UHFFFAOYSA-N
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Description

E-1-Methoxy-3,3,3-trifluoropropene is an organic compound with the molecular formula C4H5F3O It is characterized by the presence of a methoxy group and three fluorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-1-Methoxy-3,3,3-trifluoropropene typically involves the reaction of methanol with 3,3,3-trifluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the consistency and purity of the final product. The production process is designed to be efficient and cost-effective, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

E-1-Methoxy-3,3,3-trifluoropropene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

E-1-Methoxy-3,3,3-trifluoropropene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of E-1-Methoxy-3,3,3-trifluoropropene involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to E-1-Methoxy-3,3,3-trifluoropropene include:

  • 1-Methoxy-3,3,3-trifluoropropane
  • 3,3,3-Trifluoro-1-propene
  • 1-Methoxy-3-fluoropropene

Uniqueness

This compound is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

26885-71-2

Molecular Formula

C4H5F3O

Molecular Weight

126.08 g/mol

IUPAC Name

3,3,3-trifluoro-1-methoxyprop-1-ene

InChI

InChI=1S/C4H5F3O/c1-8-3-2-4(5,6)7/h2-3H,1H3

InChI Key

BGHDVJGMEWAMPO-UHFFFAOYSA-N

SMILES

COC=CC(F)(F)F

Isomeric SMILES

CO/C=C/C(F)(F)F

Canonical SMILES

COC=CC(F)(F)F

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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